molecular formula C13H11NO6 B2366548 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione CAS No. 15887-39-5

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2366548
CAS No.: 15887-39-5
M. Wt: 277.232
InChI Key: GQOZFMSUNUOFQB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. This compound features a dioxane ring fused with a nitrophenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-nitrobenzaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2,2-Dimethyl-5-((2-aminophenyl)methylene)-1,3-dioxane-4,6-dione.

    Substitution: Various substituted nitrophenyl derivatives.

    Condensation: Complex dioxane derivatives.

Scientific Research Applications

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The dioxane ring provides stability and rigidity to the molecule, allowing it to fit into specific binding sites on enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.

    2-Nitrobenzaldehyde: Lacks the dioxane ring, making it less stable and less versatile in synthetic applications.

Uniqueness

2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione is unique due to its combination of a stable dioxane ring and a reactive nitrophenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOZFMSUNUOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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